2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15788914
InChI: InChI=1S/C10H11BrN2O/c1-7-9-6-8(11)2-3-10(9)13(12-7)4-5-14/h2-3,6,14H,4-5H2,1H3
SMILES:
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC15788914

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol -

Specification

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
IUPAC Name 2-(5-bromo-3-methylindazol-1-yl)ethanol
Standard InChI InChI=1S/C10H11BrN2O/c1-7-9-6-8(11)2-3-10(9)13(12-7)4-5-14/h2-3,6,14H,4-5H2,1H3
Standard InChI Key ODYYDFGCYKJANM-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C=C(C=C2)Br)CCO

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound features an indazole core substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a hydroxymethyl group at the 1-position (Table 1). This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets. The presence of the hydroxyl group enhances solubility in polar solvents, while the bromine atom increases molecular polarity and potential for halogen bonding.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H11BrN2O\text{C}_{10}\text{H}_{11}\text{BrN}_2\text{O}
Molecular Weight255.11 g/mol
CAS NumberNot publicly disclosed
IUPAC Name2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol

Synthesis and Optimization

General Synthetic Routes

The synthesis of 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol typically involves multi-step protocols starting from substituted indazole precursors. A common approach (Fig. 1) includes:

  • Indazole Ring Formation: Cyclization of aryl hydrazines with ketones or aldehydes under acidic conditions.

  • Bromination: Electrophilic substitution using brominating agents like N\text{N}-bromosuccinimide (NBS) to introduce the bromine atom.

  • Hydroxymethylation: Alkylation with ethylene oxide or substitution reactions to attach the hydroxymethyl group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Indazole FormationHCl\text{HCl}, reflux, 12 h65–70
BrominationNBS, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C80–85
HydroxymethylationEthylene oxide, NaOH\text{NaOH}, 50°C60–65

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction times. For example, bromination steps completed in 15 minutes (vs. 12 hours conventionally) with comparable yields. Solvent-free conditions under microwave heating also reduce environmental impact and purification complexity.

Biological Activities and Mechanisms

Antitumor Activity

While direct evidence for this compound is lacking, structurally similar indazoles inhibit kinase pathways (e.g., KRASG12C) in cancer cells . Molecular docking studies suggest the bromine atom occupies hydrophobic pockets in target proteins, stabilizing inhibitor-enzyme complexes.

Applications in Drug Development

Intermediate for Covalent Inhibitors

This compound serves as a precursor for pyrazole-based covalent inhibitors like JDQ443, which target KRASG12C mutations in non-small cell lung cancer . The hydroxymethyl group is critical for forming hydrogen bonds with aspartate residues in the kinase domain.

Prodrug Design

Esterification of the hydroxyl group improves bioavailability. For instance, prodrugs incorporating acetylated derivatives show 3-fold higher plasma concentrations in rodent models compared to the parent compound.

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